1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(4-methoxybenzyl)urea
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Overview
Description
1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(4-methoxybenzyl)urea is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry. This compound features a unique structure that includes a cyclopropyl group, a pyrrolidinone ring, and a methoxybenzyl group, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(4-methoxybenzyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of an appropriate precursor, such as an amino acid derivative, under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, using reagents like diazomethane or Simmons-Smith reagent.
Attachment of the Methoxybenzyl Group: This step involves the reaction of the intermediate with 4-methoxybenzyl chloride in the presence of a base, such as potassium carbonate, to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(4-methoxybenzyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(4-methoxybenzyl)urea has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(4-methoxybenzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(4-methylbenzyl)urea: This compound differs by having a methyl group instead of a methoxy group on the benzyl ring.
1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(4-chlorobenzyl)urea: This compound has a chlorine atom instead of a methoxy group on the benzyl ring.
Comparison: 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(4-methoxybenzyl)urea is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s affinity for certain targets compared to its analogs.
Properties
IUPAC Name |
1-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-[(4-methoxyphenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-22-14-6-2-11(3-7-14)9-17-16(21)18-12-8-15(20)19(10-12)13-4-5-13/h2-3,6-7,12-13H,4-5,8-10H2,1H3,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNIORJJKQIUEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NC2CC(=O)N(C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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